molecular formula C14H11FINO B15015318 2-[(E)-[(4-Fluorophenyl)imino]methyl]-6-iodo-4-methylphenol

2-[(E)-[(4-Fluorophenyl)imino]methyl]-6-iodo-4-methylphenol

Cat. No.: B15015318
M. Wt: 355.15 g/mol
InChI Key: QFFPGIKYPYSBCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(E)-[(4-Fluorophenyl)imino]methyl]-6-iodo-4-methylphenol is a chemical compound known for its unique structure and properties. It is a derivative of Schiff bases, which are compounds typically formed by the condensation of an amine with an aldehyde or ketone. This particular compound is characterized by the presence of fluorine, iodine, and a phenolic group, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-[(4-Fluorophenyl)imino]methyl]-6-iodo-4-methylphenol typically involves the condensation reaction between 4-fluoroaniline and 6-iodo-4-methylsalicylaldehyde. The reaction is usually carried out in a methanolic medium at room temperature. The Schiff base formation is facilitated by the presence of a catalyst, such as hydrochloric acid, which promotes the condensation reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(E)-[(4-Fluorophenyl)imino]methyl]-6-iodo-4-methylphenol undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The imine group can be reduced to form amines.

    Substitution: The iodine atom can be substituted with other nucleophiles in the presence of suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or potassium cyanide (KCN).

Major Products

    Oxidation: Quinones and related compounds.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 2-[(E)-[(4-Fluorophenyl)imino]methyl]-6-iodo-4-methylphenol involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of histone deacetylases (HDACs), which play a critical role in the regulation of gene expression. This inhibition can lead to changes in gene expression patterns, ultimately affecting cellular processes such as proliferation and apoptosis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both fluorine and iodine atoms in 2-[(E)-[(4-Fluorophenyl)imino]methyl]-6-iodo-4-methylphenol imparts unique chemical and physical properties, such as enhanced reactivity and specific interactions with biological targets. These features make it distinct from other similar compounds and valuable for various research applications.

Properties

Molecular Formula

C14H11FINO

Molecular Weight

355.15 g/mol

IUPAC Name

2-[(4-fluorophenyl)iminomethyl]-6-iodo-4-methylphenol

InChI

InChI=1S/C14H11FINO/c1-9-6-10(14(18)13(16)7-9)8-17-12-4-2-11(15)3-5-12/h2-8,18H,1H3

InChI Key

QFFPGIKYPYSBCG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)I)O)C=NC2=CC=C(C=C2)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.